molecular formula C21H22N6O3S2 B11301463 N-(4-methylphenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide

N-(4-methylphenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide

Cat. No.: B11301463
M. Wt: 470.6 g/mol
InChI Key: NXTFRJOHOSZEHR-UHFFFAOYSA-N
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Description

N-[(4-METHYL-5-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a triazole ring, an oxadiazole ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYL-5-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Triazole Ring: This step often involves the reaction of hydrazines with carboxylic acids or their derivatives, followed by cyclization.

    Sulfonamide Formation: The final step involves the reaction of the triazole-oxadiazole intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYL-5-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-METHYL-5-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-METHYL-5-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-METHYL-5-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE: Similar in structure but may have different substituents on the aromatic rings or different functional groups.

    Other Triazole-Oxadiazole Compounds: Compounds with similar core structures but different substituents or functional groups.

Uniqueness

The uniqueness of N-[(4-METHYL-5-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)METHANESULFONAMIDE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22N6O3S2

Molecular Weight

470.6 g/mol

IUPAC Name

N-(4-methylphenyl)-N-[[4-methyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C21H22N6O3S2/c1-15-9-11-17(12-10-15)27(32(3,28)29)13-18-22-25-21(26(18)2)31-14-19-23-24-20(30-19)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3

InChI Key

NXTFRJOHOSZEHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC3=NN=C(O3)C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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